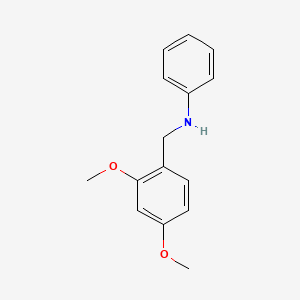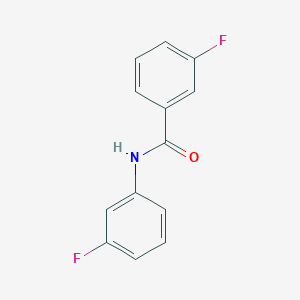![molecular formula C26H22N4O B5863207 N'-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5863207.png)
N'-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide, also known as BMHIC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMHIC is a hydrazide derivative of indole, which is a common structural motif found in many bioactive compounds.
Mécanisme D'action
The mechanism of action of N'-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects through multiple pathways. In cancer research, this compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division. In inflammation research, this compound has been shown to inhibit the activity of IKKβ, which is a key regulator of the NF-κB pathway. In neurodegenerative disorder research, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce DNA damage, cell cycle arrest, and apoptosis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorder research, this compound has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has shown promising results in various disease models, which makes it a potential candidate for further research. However, there are also limitations for lab experiments. This compound has low solubility in water, which can affect its bioavailability and efficacy. It also has low stability in biological systems, which can affect its pharmacokinetics.
Orientations Futures
There are several future directions for N'-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide research. In cancer research, this compound can be further studied for its potential as a chemotherapeutic agent. In inflammation research, this compound can be further studied for its potential as an anti-inflammatory agent. In neurodegenerative disorder research, this compound can be further studied for its potential as a neuroprotective agent. Further studies can also be conducted to improve the solubility and stability of this compound in biological systems.
Méthodes De Synthèse
N'-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide can be synthesized through a multi-step reaction process. The first step involves the condensation of 1-benzyl-1H-indole-3-carbaldehyde with methyl hydrazine to form the corresponding hydrazone. The second step involves the reaction of the hydrazone with indole-3-carboxylic acid to form this compound. The purity of this compound can be improved through recrystallization and column chromatography.
Applications De Recherche Scientifique
N'-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB pathway. In neurodegenerative disorder research, this compound has been shown to protect against oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
N-[(E)-(1-benzylindol-3-yl)methylideneamino]-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O/c1-29-18-23(22-12-6-7-13-24(22)29)26(31)28-27-15-20-17-30(16-19-9-3-2-4-10-19)25-14-8-5-11-21(20)25/h2-15,17-18H,16H2,1H3,(H,28,31)/b27-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFVTOVYXOAHMT-JFLMPSFJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NN=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N/N=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)ethanone](/img/structure/B5863137.png)
![1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5863144.png)


![N-[4-(dimethylamino)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5863169.png)

![1-(5-chloro-2-methylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5863183.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5863189.png)
![methyl 4-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5863195.png)

![4-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5863225.png)
